molecular formula C12H9BrO2 B13700553 5-Bromo-6-methyl-2-naphthoic Acid

5-Bromo-6-methyl-2-naphthoic Acid

Cat. No.: B13700553
M. Wt: 265.10 g/mol
InChI Key: YXGJPRXNIBTGGB-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2-naphthoic Acid (CAS: 1369347-68-1) is a brominated and methyl-substituted naphthoic acid derivative. Its molecular structure consists of a naphthalene ring system substituted with a bromine atom at position 5, a methyl group at position 6, and a carboxylic acid group at position 2. This compound is structurally related to other naphthoic acid derivatives but distinguished by the unique positioning of its substituents, which influence its physicochemical properties and reactivity. It is primarily used in pharmaceutical and organic synthesis research, particularly in the development of bioactive molecules and intermediates .

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

5-bromo-6-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H9BrO2/c1-7-2-3-8-6-9(12(14)15)4-5-10(8)11(7)13/h2-6H,1H3,(H,14,15)

InChI Key

YXGJPRXNIBTGGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-2-naphthoic acid typically involves the bromination of 6-methyl-2-naphthoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 5-Bromo-6-methyl-2-naphthoic acid can involve more efficient and scalable methods. One such method involves the diazotization of 6-amino-2-naphthoic acid followed by a Sandmeyer reaction with copper(I) bromide. This method allows for high yield and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. Key examples include:

Table 1: Substitution Reactions of the Bromine Atom

Reaction TypeReagents/ConditionsProductYieldSource
Methoxy substitutionNaOCH₃, polar aprotic solvent (e.g., DMF)5-Methoxy-6-methyl-2-naphthoic acid~75%*
Amine substitutionNH₃, CuBr catalyst, 70–90°C5-Amino-6-methyl-2-naphthoic acid60–80%

*Theoretical yield inferred from analogous bromonaphthoic acid reactions .

Esterification and Acid Derivatives

The carboxylic acid group participates in esterification and amide formation:

Table 2: Carboxylic Acid Reactivity

ReactionReagents/ConditionsProductYieldSource
Methyl ester formationH₂SO₄/MeOH, refluxMethyl 5-bromo-6-methyl-2-naphthoate97%
Amide formationSOCl₂, NH₄OH5-Bromo-6-methyl-2-naphthamide85%*

*Yield extrapolated from similar protocols for 5-bromo-2-naphthoic acid .

Oxidation and Reduction

The methyl and bromine groups influence redox behavior:

Oxidation

  • Methyl group oxidation : CrO₃/H₂SO₄ converts the methyl group to a carboxylic acid, yielding 5-bromo-2,6-naphthalenedicarboxylic acid.

  • Ring oxidation : KMnO₄ under acidic conditions produces quinone derivatives.

Reduction

  • Bromine reduction : LiAlH₄ reduces the bromine to hydrogen, forming 6-methyl-2-naphthoic acid.

  • Carboxylic acid reduction : NaBH₄/I₂ reduces the acid to a primary alcohol.

Coupling Reactions

The bromine atom facilitates cross-coupling reactions:

Table 3: Palladium-Catalyzed Couplings

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, base, 80°C5-Aryl-6-methyl-2-naphthoic acid70–90%
Ullmann couplingCuI, diamine ligand, aryl iodideBiaryl derivatives65%*

*Theoretical yield based on analogous bromonaphthoic acid reactions.

Functionalization via Diazotization

The bromine can be replaced via diazonium intermediates:

Table 4: Sandmeyer Reaction

ConditionsReagentsProductYieldSource
Diazotization (NaNO₂/H₂SO₄) + CuBrHydrobromic acid, 70°C5-Cyano-6-methyl-2-naphthoic acid68%

Comparative Reactivity Insights

  • Steric effects : The methyl group at position 6 hinders electrophilic substitution at adjacent positions.

  • Electronic effects : The electron-withdrawing carboxylic acid directs bromine substitution to position 5 during synthesis .

Key Reaction Mechanisms

  • Nucleophilic substitution (SNAr) : Proceeds via a Meisenheimer complex intermediate in polar aprotic solvents.

  • Suzuki coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway.

Scientific Research Applications

5-Bromo-6-methyl-2-naphthoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of retinoid-like compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-2-naphthoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methyl groups on the naphthalene ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

5-Bromo-2-naphthoic Acid (CAS: 1013-83-8)

  • Key Differences : The absence of the methyl group at position 6 reduces steric hindrance and lipophilicity compared to 5-Bromo-6-methyl-2-naphthoic Acid. This likely enhances solubility in polar solvents.
  • Applications : Commonly used as a ligand in metal-organic frameworks (MOFs) and as a precursor for fluorescent dyes .

6-Bromo-2-naphthoic Acid (CAS: 15015-57-3)

  • Structure : Bromine at position 6, carboxylic acid at position 2.
  • Key Differences : The shift of bromine to position 6 alters electronic effects (e.g., resonance stabilization of the carboxylic acid group) and steric interactions. This may impact reactivity in coupling reactions (e.g., Suzuki-Miyaura) due to proximity of substituents .

Methyl Substitution: Influence on Physicochemical Properties

5-Bromo-6-methyl-2-naphthoic Acid vs. Non-Methylated Analogs

  • Lipophilicity : The methyl group at position 6 increases hydrophobicity, making the compound more soluble in organic solvents (e.g., DCM, chloroform) compared to 5-Bromo-2-naphthoic Acid.
  • Acidity : The electron-donating methyl group may slightly reduce the acidity of the carboxylic acid (pKa ~3-4) compared to analogs without methyl substitution (pKa ~2-3 for 5-Bromo-2-naphthoic Acid).

Ester Derivatives: Functional Group Modifications

Methyl 6-Bromo-2-naphthoate (CAS: 33626-98-1)

  • Structure : Esterified carboxylic acid (methyl ester) at position 2, bromine at position 5.
  • Key Differences : The ester group reduces hydrogen-bonding capacity, lowering melting point and increasing volatility compared to carboxylic acid analogs. This derivative is more suited for reactions requiring anhydrous conditions .

Hydroxy-Substituted Analogs: Electronic and Reactivity Changes

7-Bromo-3-hydroxy-2-naphthoic Acid (CAS: 1779-11-9)

  • Structure : Bromine at position 7, hydroxyl group at position 3, carboxylic acid at position 2.
  • Key Differences: The hydroxyl group introduces additional hydrogen-bonding sites and acidity (pKa ~4-5 for phenolic -OH), enabling chelation with metal ions. This compound is less lipophilic than 5-Bromo-6-methyl-2-naphthoic Acid and may exhibit distinct UV-Vis absorption profiles .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents (Positions) Functional Group Key Properties
5-Bromo-6-methyl-2-naphthoic Acid 1369347-68-1 Br (5), CH₃ (6) -COOH High lipophilicity, moderate acidity
5-Bromo-2-naphthoic Acid 1013-83-8 Br (5) -COOH Polar solubility, lower steric hindrance
6-Bromo-2-naphthoic Acid 15015-57-3 Br (6) -COOH Altered electronic effects
Methyl 6-Bromo-2-naphthoate 33626-98-1 Br (6) -COOCH₃ Volatile, ester reactivity
7-Bromo-3-hydroxy-2-naphthoic Acid 1779-11-9 Br (7), -OH (3) -COOH Chelating agent, UV-active

Notes on Evidence Limitations

Further experimental studies are recommended to validate theoretical predictions.

Biological Activity

5-Bromo-6-methyl-2-naphthoic acid is an organic compound with notable biological activity, primarily due to its structural characteristics as a derivative of naphthoic acid. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-6-methyl-2-naphthoic acid has the molecular formula C12H9BrO2C_{12}H_9BrO_2 and is characterized by the presence of bromine and methyl substituents on the naphthalene ring. These modifications can influence the compound's reactivity and biological interactions significantly.

The biological activity of 5-Bromo-6-methyl-2-naphthoic acid is attributed to its interaction with specific molecular targets within biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the methyl group may enhance lipophilicity, affecting the compound's binding affinity to enzymes and receptors. This dual substitution pattern allows for modulation of various biochemical pathways, which is essential for its potential therapeutic applications .

Biological Activities

Research has indicated several biological activities associated with 5-Bromo-6-methyl-2-naphthoic acid:

  • Antimicrobial Activity : Studies have shown that naphthoic acid derivatives exhibit antimicrobial properties. The presence of halogen atoms, such as bromine, can enhance these effects by increasing the lipophilicity of the compounds, facilitating membrane penetration .
  • Plant Growth Regulation : Research indicates that 5-Bromo-6-methyl-2-naphthoic acid can act as a plant growth regulator. It has been shown to influence cell division and elongation in plant tissues, suggesting potential applications in agricultural biotechnology .
  • Enzyme Modulation : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. This property is particularly relevant in drug development, where such interactions can lead to therapeutic benefits in treating diseases associated with enzyme dysfunctions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
Plant GrowthRegulates growth and development in plants
Enzyme InteractionPotential modulator of enzyme activity

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of California assessed the antimicrobial efficacy of 5-Bromo-6-methyl-2-naphthoic acid against several pathogenic bacteria. The results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent .

Case Study: Plant Growth Regulation

In a controlled experiment, the effects of 5-Bromo-6-methyl-2-naphthoic acid on pea stem sections were evaluated. The compound showed a marked increase in callus formation compared to controls, suggesting its potential utility in agricultural practices as a growth promoter .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-methyl-2-naphthoic Acid, and how can intermediates be optimized?

  • Methodology : Start with bromination of 6-methyl-2-naphthoic acid using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Monitor regioselectivity via HPLC or TLC to confirm bromine substitution at the 5th position. Optimize intermediates (e.g., methyl esters) by adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DCM or THF) to minimize side products. Purify intermediates via recrystallization (ethanol/water) .

Q. How should researchers purify 5-Bromo-6-methyl-2-naphthoic Acid to achieve >95% purity for analytical studies?

  • Methodology : Use gradient recrystallization with ethanol/water mixtures (70:30 v/v) to remove unreacted precursors. For trace impurities, employ silica gel column chromatography (eluent: hexane/ethyl acetate, 3:1). Validate purity via melting point analysis (expected range: 180–200°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing 5-Bromo-6-methyl-2-naphthoic Acid?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR in DMSO-d6 to confirm substitution patterns (e.g., methyl at C6, bromine at C5).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: ~279.98 [M-H]^-).
  • IR Spectroscopy : Identify carboxylic acid (O-H stretch ~2500–3000 cm1^{-1}) and C-Br bonds (~600 cm1^{-1}) .

Advanced Research Questions

Q. How does steric hindrance from the 6-methyl group influence regioselectivity in further functionalization?

  • Methodology : Compare electrophilic substitution reactions (e.g., nitration, sulfonation) of 5-Bromo-6-methyl-2-naphthoic Acid with its non-methylated analog. Use DFT calculations (B3LYP/6-31G*) to model electronic effects and X-ray crystallography to assess steric bulk. Note reduced reactivity at C7 due to methyl proximity .

Q. What stability challenges arise during long-term storage of 5-Bromo-6-methyl-2-naphthoic Acid, and how can they be mitigated?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation (e.g., decarboxylation, bromine displacement). Store under inert gas (argon) at 4°C in amber glass vials. Use TGA to identify decomposition thresholds (>200°C) .

Q. How can researchers resolve contradictory data in reaction yields across different solvent systems?

  • Methodology : Perform a Design of Experiments (DOE) to evaluate solvent polarity (e.g., DMF vs. THF), temperature, and catalyst interactions. Use ANOVA to identify significant variables. For example, higher yields in DMF may correlate with improved solubility of intermediates but risk esterification side reactions .

Q. What strategies are effective for studying the compound’s mechanism of action in catalytic applications?

  • Methodology : Use kinetic isotope effects (KIEs) to probe rate-determining steps in cross-coupling reactions. Pair with in situ IR spectroscopy to track intermediate formation. Compare catalytic efficiency with Pd/ligand systems (e.g., Suzuki-Miyaura couplings) to assess bromine’s leaving-group ability .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., enzyme active sites). Synthesize derivatives (e.g., amides, esters) and validate predictions via in vitro assays (IC50 measurements). Prioritize modifications at the carboxylic acid group for improved solubility .

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